molecular formula C9H5FN2O2 B13071207 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde

Cat. No.: B13071207
M. Wt: 192.15 g/mol
InChI Key: FDNZAYVSFKNBAY-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde ( 944907-00-0) is a high-value heterocyclic building block with the molecular formula C9H5FN2O2 and a molecular weight of 192.15 g/mol . This compound features a 1,3,4-oxadiazole ring, a privileged aromatic heterocyclic structure in medicinal chemistry known to contribute to diverse biological activities . The oxadiazole core is substituted at the 5-position with a 4-fluorophenyl group, a common pharmacophore that can influence a molecule's electronic properties, metabolic stability, and binding affinity. The presence of a reactive aldehyde group at the 2-position makes this compound an exceptionally versatile synthetic intermediate . This functional group allows researchers to easily incorporate the 1,3,4-oxadiazole scaffold into more complex molecular architectures through condensation reactions, such as forming hydrazones, oximes, or Schiff bases, or via reductive amination to introduce various amine components. As such, it is primarily used in the synthesis of potential pharmaceutical agents and in the discovery and optimization of lead compounds. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O2/c10-7-3-1-6(2-4-7)9-12-11-8(5-13)14-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNZAYVSFKNBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Acylhydrazides with Aromatic Aldehydes under Photoredox Catalysis

A modern and efficient approach is the photoredox-catalyzed cyclization between aldehydes and acylhydrazides to form 2,5-disubstituted 1,3,4-oxadiazoles. This method has been demonstrated to work well with aromatic aldehydes, including fluorinated derivatives.

  • Procedure: The reaction involves mixing the aromatic aldehyde (such as 4-fluorobenzaldehyde) with an appropriate acylhydrazide in the presence of a hypervalent iodine reagent and a solvent like dichloromethane under an inert atmosphere. The mixture is irradiated with white LED light (~40 W) at room temperature for a period monitored by TLC until completion.

  • Advantages: This method offers mild reaction conditions, avoids harsh dehydrating agents, and provides good yields (e.g., 68% for similar ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate). The products are purified by silica gel chromatography and characterized by NMR and HRMS.

  • Research Reference: This approach is detailed in recent literature (2021) highlighting its efficiency and applicability to various substituted oxadiazoles.

Multi-Step Synthesis via Acylhydrazide Intermediates and Cyclodehydration

This classical approach involves three main steps:

  • Synthesis of Acylhydrazide: Starting from ethyl esters (e.g., ethyl 4-fluorobenzoate), reaction with hydrazine hydrate yields the corresponding acylhydrazide intermediate.

  • Acylation: The acylhydrazide is then reacted with an acid chloride or oxalyl chloride derivative to form a diacylhydrazide intermediate.

  • Cyclodehydration: The diacylhydrazide undergoes cyclization and dehydration induced by dehydrating agents such as phosphoryl chloride (POCl₃) or p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine). This step forms the 1,3,4-oxadiazole ring.

  • Yield and Purification: The final product is often recrystallized from ethanol and purified by column chromatography. Yields vary but are generally moderate to good.

  • Notes on Safety and Efficiency: Use of phosphoryl chloride and acid chlorides requires careful handling due to corrosiveness and toxicity. Industrial scale-up demands safety precautions.

  • Research Reference: This method is well-documented in antimicrobial and cytotoxicity studies of 2,5-disubstituted 1,3,4-oxadiazoles.

Alternative Synthetic Routes Involving Tetrazole Intermediates and Rearrangement

Another reported method involves:

  • Preparation of 5-substituted tetrazole intermediates via reaction of nitriles with sodium azide or ammonium azide under high temperature (100-125°C) in polar aprotic solvents (DMF or DMSO).

  • Selective N-2 acylation of the tetrazole with monoalkyl oxalyl chloride to form an acylated intermediate.

  • Thermal rearrangement of the acylated intermediate to yield the 5-alkyl-1,3,4-oxadiazole-2-carboxylate.

  • Limitations: This method uses highly toxic and explosive azides and generates nitrogen gas during rearrangement, raising safety and atom economy concerns.

  • Industrial Considerations: The process is less favored for large-scale synthesis due to safety hazards and cost of reagents.

Comparative Analysis of Preparation Methods

Method Key Reagents Reaction Conditions Yield (%) Safety & Environmental Notes Suitability for Scale-up
Photoredox-catalyzed cyclization Aromatic aldehyde, acylhydrazide, hypervalent iodine, DCM, LED light Room temperature, inert atmosphere ~68 Mild, less toxic reagents, environmentally friendly High
Acylhydrazide cyclodehydration Ethyl esters, hydrazine hydrate, acid chlorides, POCl₃ or p-TsCl, base Reflux or heating, dehydrating agents Moderate to good Use of corrosive dehydrating agents, toxic reagents Moderate, requires safety measures
Tetrazole intermediate route Nitriles, sodium/ammonium azide, oxalyl chloride High temperature (100-125°C) Variable Highly toxic, explosive azides, nitrogen gas evolution Low, safety concerns

Detailed Research Findings and Notes

  • The photoredox catalysis method allows direct formation of the oxadiazole ring from aldehydes and acylhydrazides without isolating intermediates, improving atom economy and reducing hazardous waste.

  • The classical acylhydrazide route is versatile and has been used extensively for synthesizing various 1,3,4-oxadiazole derivatives with biological activities. The choice of dehydrating agent influences yield and purity.

  • The tetrazole rearrangement route is less atom-economical as two nitrogen atoms are lost as nitrogen gas during rearrangement, and the use of azides poses significant safety risks.

  • Industrial synthesis favors routes avoiding explosive intermediates and hazardous reagents, highlighting the photoredox and acylhydrazide methods as more practical.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Nitrating agents (e.g., HNO3/H2SO4), halogenating agents (e.g., Br2, Cl2).

Major Products

    Oxidation: 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid.

    Reduction: 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Compounds containing the 1,3,4-oxadiazole moiety have demonstrated significant antimicrobial properties. Research indicates that derivatives of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde exhibit potent antibacterial activity against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). For instance, a study found that certain oxadiazole derivatives had minimum inhibitory concentrations (MICs) as low as 0.25–1 µg/mL against MRSA strains, outperforming traditional antibiotics like vancomycin .

Anticancer Potential
Recent investigations have highlighted the anticancer properties of oxadiazole derivatives. A series of hybrid molecules combining pyrimidine and 1,3,4-oxadiazole structures were synthesized and evaluated for their ability to induce apoptosis in cancer cell lines. The study demonstrated that these compounds activated caspase pathways and arrested the cell cycle in the G2M phase, suggesting their potential as therapeutic agents against various cancers .

Anti-inflammatory and Analgesic Effects
Additionally, compounds featuring the oxadiazole ring have shown anti-inflammatory and analgesic effects. Research has indicated that certain derivatives can inhibit inflammatory pathways effectively, making them candidates for pain management therapies .

Agricultural Applications

Herbicidal Properties
this compound has been explored for its herbicidal activity. A patent describes a herbicidal composition based on oxadiazole derivatives that effectively controls a range of weeds in agricultural settings. The mechanism involves disrupting metabolic pathways in target plants, providing an eco-friendly alternative to conventional herbicides .

Materials Science

Fluorescent Properties
The unique structural characteristics of this compound make it suitable for applications in materials science. It has been used as a building block for synthesizing fluorescent materials and polymer liquid crystals. The incorporation of oxadiazole into polymer matrices enhances their photophysical properties, making them valuable in optoelectronic devices .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAntimicrobial agentsEffective against MRSA with MICs of 0.25–1 µg/mL
Anticancer agentsInduces apoptosis via caspase activation
Anti-inflammatory drugsInhibits inflammatory pathways
Agricultural ApplicationsHerbicidesEffective control of broadleaf and grassy weeds
Materials ScienceFluorescent materialsEnhances photophysical properties in polymers

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the fluorophenyl group can enhance binding affinity and specificity to the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

Substituent: Methylsulfonyl group at position 2. Molecular Weight: 254.27 g/mol (estimated). Biological Activity: Demonstrated protective effects against Xanthomonas oryzae (Xoo) in rice, maintaining chlorophyll content more effectively than bismerthiazole (a commercial bactericide) but less than healthy controls. This suggests partial restoration of host resistance without fully mitigating pathogen-induced chloroplast damage .

5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine and Derivatives

Substituent : Chloromethyl-pyridine hybrid at position 5.
Molecular Weight : ~350–400 g/mol (amine derivatives).
Biological Activity : Exhibited potent cytotoxicity against HeLa, Caco-2, and HepG2 cancer cell lines. The chloromethyl group facilitated the synthesis of amine derivatives, which showed enhanced anticancer activity compared to the parent compound .
Key Difference : The chloromethyl group enables covalent interactions with biological targets, whereas the aldehyde in the target compound may engage in reversible interactions (e.g., hydrogen bonding).

N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Substituent: Carboxamide-linked dihydroisoquinoline at position 2. Molecular Weight: 338.34 g/mol. The dihydroisoquinoline moiety may enhance lipophilicity and blood-brain barrier penetration . Key Difference: The carboxamide substituent introduces hydrogen-bonding capacity distinct from the aldehyde’s electrophilic nature.

2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole

Substituent: Phenyl group at position 5. Molecular Weight: 240.24 g/mol. Biological Activity: Limited data, but structural simplicity may favor applications in materials science or as a synthetic intermediate. The absence of a reactive group (e.g., aldehyde) reduces its utility in dynamic combinatorial chemistry .

Structural and Electronic Comparisons

  • Planarity: Fluorophenyl-oxadiazole derivatives often exhibit near-planar structures, except for substituents like the perpendicular fluorophenyl group noted in isostructural analogs . The aldehyde group in the target compound may slightly distort planarity due to steric effects.
  • Solubility : Aldehyde-containing derivatives are expected to have higher polarity than methylsulfonyl or phenyl analogs, improving aqueous solubility but possibly reducing bioavailability.
  • Reactivity : The aldehyde group offers unique reactivity for nucleophilic additions or condensations, unlike the inert phenyl or stable carboxamide groups .

Data Table: Comparative Analysis of Fluorophenyl-1,3,4-oxadiazole Derivatives

Compound Name Substituent (Position 2) Molecular Weight (g/mol) Biological Activity Key Reference
5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde Aldehyde ~192 (estimated) Not reported (inferred reactivity) N/A
2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole Methylsulfonyl 254.27 Antimicrobial (rice protection)
5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine Chloromethyl-pyridine ~350–400 Anticancer (HeLa, Caco-2, HepG2)
N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide Carboxamide 338.34 Not reported (structural studies)
2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole Phenyl 240.24 Synthetic intermediate

Biological Activity

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde is a compound with significant potential in medicinal chemistry. This article reviews its biological activities, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties.

  • IUPAC Name : this compound
  • CAS Number : 944907-00-0
  • Molecular Formula : C₉H₅FN₂O₂
  • Molecular Weight : 192.15 g/mol
  • SMILES Notation : FC1=CC=C(C=C1)C1=NN=C(O1)C=O

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit a broad spectrum of anticancer activities. Specifically, studies have shown that 5-(4-fluorophenyl)-1,3,4-oxadiazole derivatives can inhibit the growth of various cancer cell lines. For instance:

  • Case Study : A derivative demonstrated an IC₅₀ value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma and breast cancer cells .
Cell LineIC₅₀ (µM)
HeLa92.4
CaCo-292.4
MCF-792.4

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial and fungal strains:

  • Study Findings : In vitro tests revealed that certain oxadiazole derivatives possess significant antibacterial activity comparable to standard antibiotics like Chloramphenicol and Rifampicin .
MicroorganismActivity
Staphylococcus aureusEffective
Escherichia coliEffective
Candida albicansModerate

Anti-inflammatory and Analgesic Effects

Oxadiazole derivatives have been reported to exhibit anti-inflammatory and analgesic effects in preclinical models. The mechanism involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The compound has shown inhibitory potency against human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrase (CA), which are involved in numerous cellular processes .

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